3-Bromo-1-ethyl-1H-indazole
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Overview
Description
3-Bromo-1-ethyl-1H-indazole is a heterocyclic compound that belongs to the indazole family. Indazoles are bicyclic structures consisting of a benzene ring fused to a pyrazole ring. This compound is characterized by the presence of a bromine atom at the third position and an ethyl group at the first position of the indazole ring. Indazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Mechanism of Action
Target of Action
The primary targets of 3-Bromo-1-ethyl-1H-indazole are CHK1 and CHK2 kinases, and the cell volume-regulated human kinase h-sgk (human serum and glucocorticoid dependent kinase or SGK) . These kinases play a crucial role in cell biology, particularly in the regulation of cell cycle and volume .
Mode of Action
This compound interacts with its targets by inhibiting, regulating, and/or modulating their activities . This interaction results in changes in the cell cycle and volume regulation, which can have significant effects on cellular functions .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily those involving CHK1, CHK2, and SGK kinases . The downstream effects of these pathways include changes in cell cycle progression and volume regulation .
Pharmacokinetics
The compound’s interaction with its targets suggests that it may have good bioavailability .
Result of Action
The molecular and cellular effects of this compound’s action include changes in cell cycle progression and volume regulation . These changes can have significant effects on cellular functions and may contribute to the compound’s potential therapeutic effects .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the compound’s activity may be affected by the presence of other molecules in the cellular environment, the pH of the environment, and the temperature
Biochemical Analysis
Cellular Effects
It has been suggested that indazole derivatives can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Indazole derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-1-ethyl-1H-indazole typically involves the bromination of 1-ethyl-1H-indazole. One common method is the electrophilic aromatic substitution reaction where bromine is introduced to the indazole ring. The reaction is usually carried out in the presence of a brominating agent such as bromine (Br2) or N-bromosuccinimide (NBS) in an appropriate solvent like acetic acid or dichloromethane. The reaction conditions often require controlled temperatures to ensure selective bromination at the desired position.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters can lead to large-scale production of this compound with high purity.
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-1-ethyl-1H-indazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen or carbon atoms in the indazole ring.
Coupling Reactions: It can undergo coupling reactions with different aryl or alkyl groups to form more complex structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in solvents like ether or ethanol.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted indazoles, while oxidation and reduction can lead to different functionalized derivatives.
Scientific Research Applications
3-Bromo-1-ethyl-1H-indazole has several applications in scientific research, including:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential anticancer, antiviral, and anti-inflammatory properties.
Biological Studies: The compound is employed in the study of enzyme inhibition and receptor binding due to its ability to interact with biological targets.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds used in various chemical research projects.
Material Science: The compound is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Comparison with Similar Compounds
1-Ethyl-1H-indazole: Lacks the bromine atom, which may result in different biological activity and reactivity.
3-Chloro-1-ethyl-1H-indazole: Similar structure with a chlorine atom instead of bromine, which can influence its chemical properties and biological interactions.
3-Methyl-1-ethyl-1H-indazole: Substitution with a methyl group at the third position, affecting its steric and electronic properties.
Uniqueness: 3-Bromo-1-ethyl-1H-indazole is unique due to the presence of the bromine atom, which can significantly impact its reactivity and interaction with biological targets. The bromine atom can participate in halogen bonding, enhancing the compound’s binding affinity to certain enzymes or receptors compared to its analogs.
Properties
IUPAC Name |
3-bromo-1-ethylindazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrN2/c1-2-12-8-6-4-3-5-7(8)9(10)11-12/h3-6H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJPUWQYBIYJJOO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2C(=N1)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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